molecular formula C9H19NO3S B6169016 tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate CAS No. 1933499-51-4

tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate

Cat. No.: B6169016
CAS No.: 1933499-51-4
M. Wt: 221.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-(2-sulfanylethoxy)ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate typically involves the following steps:

  • Formation of the Sulfanylethoxy Intermediate: : The initial step involves the preparation of the 2-(2-sulfanylethoxy)ethyl intermediate. This can be achieved by reacting 2-chloroethanol with thiourea to form 2-(2-sulfanylethoxy)ethanol.

  • Carbamate Formation: : The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form the corresponding thiol derivative.

  • Substitution: : The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound can be used in the synthesis of biologically active molecules. Its carbamate group is a common motif in drug design, providing stability and bioavailability to pharmaceutical compounds.

Medicine

In medicinal chemistry, this compound derivatives may exhibit pharmacological activities. Research into its potential as a prodrug or as a component in drug delivery systems is ongoing.

Industry

In the materials science industry, this compound can be used in the development of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate exerts its effects depends on its application. In drug design, the carbamate group can act as a protecting group, releasing the active drug molecule in a controlled manner. The sulfanyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate: Similar structure but with a hydroxy group instead of a sulfanyl group.

    tert-Butyl N-[2-(2-aminoethoxy)ethyl]carbamate: Contains an amino group, offering different reactivity and biological properties.

Uniqueness

tert-Butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications where sulfur-containing functionalities are desired.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

1933499-51-4

Molecular Formula

C9H19NO3S

Molecular Weight

221.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.